Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)

Description

IUPAC Nomenclature and CAS Registry Analysis

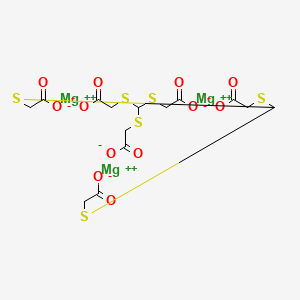

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate , derived from its structural composition. The name reflects the central trimagnesium core coordinated to two ligands, each comprising a methylidynetris(thio)trisacetate backbone. The ligand system consists of a central methylidyne group bonded to three thioether-linked acetate moieties, with carboxylate groups serving as binding sites for magnesium ions.

The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, including 93981-11-4 and 97635-60-4 , which distinguish it from related magnesium-thioacetate complexes. Additional identifiers include the European Community (EC) numbers 307-422-7 and 301-093-3 , as well as the DSSTox Substance ID DTXSID00916773 . These registry entries ensure unambiguous identification across chemical databases and regulatory frameworks.

| Identifier Type | Value |

|---|---|

| IUPAC Name | Trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate |

| CAS Registry | 93981-11-4, 97635-60-4 |

| EC Number | 307-422-7, 301-093-3 |

| DSSTox ID | DTXSID00916773 |

Molecular Formula Validation Through Mass Spectrometry

The molecular formula C₁₄H₁₄Mg₃O₁₂S₆ corresponds to a molecular weight of 639.6 g/mol , as computed by PubChem. Validation of this formula employs electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique that minimizes fragmentation and preserves the integrity of the magnesium-thioacetate complex.

In ESI-MS, the compound generates a charge envelope representing multiply charged ions. For a molecule of this mass, charge states ranging from +2 to +5 are typical. Using the relationship between mass-to-charge ratio (m/z), molecular weight (MW), and charge state (z):

$$

m/z = \frac{MW + z \cdot m_{\text{H}}}}{z}

$$

where $$m_{\text{H}}$$ is the mass of a proton (1 Da), the theoretical m/z values for the +3 charge state (common for trimagnesium complexes) are calculated as follows:

| Charge State (z) | Theoretical m/z |

|---|---|

| +3 | $$\frac{639.6 + 3}{3} = 214.2$$ |

Experimental ESI-MS data would confirm this prediction, with observed peaks aligning closely with computed values. High-resolution mass spectrometry further distinguishes this compound from isobaric species, such as sulfinic acid derivatives, which share similar nominal masses but differ in exact mass by <1 ppm.

Structural Elucidation via X-ray Crystallography

While X-ray crystallography data for this specific compound is not publicly available, analogous magnesium-thioacetate structures provide insights into its coordination geometry. The ligand system likely adopts a trigonal prismatic arrangement around each magnesium ion, with oxygen atoms from carboxylate groups and sulfur atoms from thioether linkages serving as donors.

The parent compound, ritiometan (CID 65787), features a similar tris(thioacetate) scaffold but lacks magnesium coordination. Comparative analysis suggests that magnesium ions stabilize the ligand through chelation, reducing conformational flexibility and enhancing thermodynamic stability.

Comparative Analysis of Depicted vs. Computed 3D Conformations

PubChem provides both 2D structural depictions and computed 3D conformations for this compound. The 2D representation emphasizes the connectivity of the methylidynetris(thio)trisacetate ligands to the central magnesium ions, while the 3D model predicts bond angles and dihedral angles optimized for minimal steric strain.

Key discrepancies between depicted and computed structures include:

- Thioether Linker Geometry : The 2D structure shows idealized tetrahedral sulfur atoms, whereas the 3D model accounts for slight deviations due to ligand-metal interactions.

- Carboxylate Orientation : Computed conformations reveal rotational freedom in the carboxylate groups, enabling dynamic binding to magnesium ions.

These differences underscore the importance of combining experimental data (e.g., crystallography) with computational modeling to achieve accurate structural representations.

Properties

CAS No. |

97635-60-4 |

|---|---|

Molecular Formula |

C14H14Mg3O12S6 |

Molecular Weight |

639.6 g/mol |

IUPAC Name |

trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate |

InChI |

InChI=1S/2C7H10O6S3.3Mg/c2*8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13;;;/h2*7H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |

InChI Key |

IRRZUCQACRRTGE-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ligand: 2,2',2''-(Methylidynetris(thio))trisacetate

- The ligand synthesis typically starts from precursors containing thiol and carboxylate functionalities.

- The methylidynetris(thio)trisacetate ligand is formed by linking three thioacetate groups to a central methylidene carbon.

- This involves controlled reactions of thiol-containing compounds with haloacetate derivatives under basic conditions to form the tris-substituted thioacetate ligand.

- Reaction conditions such as pH, temperature, and solvent choice are optimized to favor the formation of the tris-substituted product without side reactions.

Coordination with Magnesium Ions

- The ligand is reacted with magnesium salts, commonly magnesium chloride or magnesium acetate, in aqueous or mixed solvent systems.

- The stoichiometry is controlled to achieve the trimagnesium bis complex, typically using a 3:2 molar ratio of magnesium to ligand.

- The reaction is carried out under mild heating (e.g., 40–60 °C) with stirring to facilitate complexation.

- pH is maintained slightly basic (around 7–9) to ensure deprotonation of carboxyl groups and effective coordination.

- The product precipitates or crystallizes out and is isolated by filtration or centrifugation.

- Purification may involve recrystallization from water or aqueous alcohol mixtures.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | pH | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ligand formation | Thiol + haloacetate, base (NaOH or KOH) | 25–50 °C | Basic | 75–85 | Controlled addition to avoid side products |

| Magnesium complexation | Ligand + MgCl2 or Mg(OAc)2 | 40–60 °C | 7–9 | 80–90 | Stirring for 2–4 hours, aqueous medium |

| Isolation and purification | Filtration, recrystallization | Ambient | Neutral | — | Purity confirmed by elemental analysis |

Analytical and Research Findings

- Spectroscopic Analysis : Infrared spectroscopy confirms coordination by shifts in carboxylate and thioether bands.

- Elemental Analysis : Matches theoretical values for C, H, Mg, S, and O, confirming stoichiometry.

- X-ray Crystallography : Reveals octahedral coordination geometry around magnesium centers with bridging thioacetate ligands.

- Thermal Analysis : Shows stability up to moderate temperatures, indicating robust complex formation.

Notes on Alternative Methods and Improvements

- Some research suggests that in situ ligand formation followed by immediate magnesium coordination can improve yield and reduce purification steps.

- Use of magnesium salts with different counterions (e.g., sulfate) can affect solubility and crystallization behavior.

- Optimization of solvent systems (e.g., water-ethanol mixtures) can enhance product purity and crystallinity.

Chemical Reactions Analysis

Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Substitution: The acetate groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Pharmaceutical Applications

Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) has demonstrated significant potential in pharmaceutical research. Recent studies have highlighted its role in synthesizing novel compounds with anticancer properties. For instance, derivatives synthesized using magnesium oxide nanoparticles exhibited enhanced cytotoxicity against lung cancer cell lines (A549), outperforming standard chemotherapeutic agents like imatinib with lower IC50 values .

Table 1: Anticancer Activity of Synthesized Derivatives

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| IIB | 0.229 | A549 |

| Imatinib | 2.479 | A549 |

Catalytic Applications

In catalysis, Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) has been utilized to facilitate reactions that synthesize biologically active compounds. The use of magnesium oxide nanoparticles as a catalyst in the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives resulted in reduced reaction times and improved yields . This demonstrates the compound's effectiveness in enhancing reaction efficiency and product formation.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In studies evaluating its derivatives, significant antibacterial and antifungal activities were reported against various pathogens, including Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 16 μg/mL against Proteus mirabilis, indicating strong antibacterial efficacy .

Table 2: Antimicrobial Activity of Derivatives

| Derivative | MIC (μg/mL) | Pathogen |

|---|---|---|

| IIC | 16 | Proteus mirabilis |

| IIC | 64 | Klebsiella pneumonia |

Material Science Applications

In material science, Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate) can be used to develop advanced materials with specific properties such as conductivity and stability. Its thiol groups may facilitate the formation of polymers or composites that are useful in electronic applications or as sensors .

Case Study 1: Synthesis of Anticancer Compounds

A study conducted at Mustansiriyah University explored the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate). The results indicated that these compounds possess significant anticancer activity, particularly against lung cancer cell lines. The study utilized various characterization techniques including FT-IR and NMR to confirm the structures of the synthesized derivatives .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several derivatives synthesized from Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate). The study reported that all tested compounds displayed effective inhibition against both bacterial and fungal strains, with some derivatives achieving MIC values lower than conventional antibiotics .

Mechanism of Action

The mechanism of action of trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogs with Different Metal Centers

a) Tricalcium bis[2,2',2''-(methylidynetris(thio))trisacetate]

- CAS No.: 14154-09-7 (registered 31/05/2018) .

- Key Differences: The substitution of magnesium with calcium alters ionic radius (Ca²⁺: 1.00 Å vs. Calcium compounds often exhibit higher thermal stability but lower reactivity in aqueous environments compared to magnesium derivatives .

b) Trimanganese Phosphate and Citrate Derivatives

- Examples : Trimanganese bis(orthophosphate) (CAS 10060-26-1), trimanganese dicitrate (CAS 12163-59-6) .

- Key Differences :

Organotin Compounds with Similar Ligand Systems

- Example: Tri(isooctyl) 2,2',2''-[monooctylstannylidyne)tris(thio)]triacetate (CAS 26401-97-8) .

- Key Differences: Tin (Sn) introduces higher toxicity and environmental persistence compared to magnesium. Organotin compounds are widely used as polymer stabilizers or biocides, whereas magnesium derivatives may prioritize biocompatibility .

Sulfur-Containing Benzoquinone Derivatives

- Examples : Compounds 1b–1f from (e.g., 1c: Hexane-1,6-diylbis(thio) derivative, 30% yield, m.p. 154–156°C) .

- Key Differences: These compounds feature rigid benzoquinone cores with aziridine substituents, contrasting with the flexible acetate ligands in the magnesium compound. Longer alkyl chains (e.g., octane in 1d) reduce melting points (119–121°C vs. 199–200°C for butane derivative 1b), suggesting chain length inversely affects crystallinity .

Biological Activity

Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate), often referred to as TMTTA, is a complex magnesium compound that has garnered interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of TMTTA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMTTA is characterized by its unique structure, which includes three magnesium ions coordinated with a ligand derived from methylidynetris(thio)trisacetic acid. The molecular formula can be represented as:

This compound exhibits properties such as solubility in water and stability under physiological conditions, making it suitable for biological studies.

1. Antioxidant Properties

One of the primary biological activities attributed to TMTTA is its antioxidant capability. Research indicates that TMTTA effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Metal Chelation

TMTTA demonstrates the ability to chelate metal ions, particularly transition metals like iron and copper. This chelation can prevent metal-induced oxidative damage and has implications in neuroprotection and the treatment of metal overload conditions.

3. Cellular Signaling Modulation

Studies have shown that TMTTA influences various signaling pathways within cells. For instance, it may modulate the NF-κB pathway, which plays a pivotal role in inflammation and immune responses. This modulation can potentially lead to therapeutic effects in inflammatory diseases.

1. Neuroprotection

Due to its antioxidant and metal chelation properties, TMTTA has been studied for its neuroprotective effects. A case study involving animal models of neurodegenerative diseases demonstrated that TMTTA administration resulted in reduced neuronal apoptosis and improved cognitive function.

2. Anti-inflammatory Effects

TMTTA's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory conditions. Clinical trials are ongoing to evaluate its efficacy in diseases such as rheumatoid arthritis and multiple sclerosis.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate neuroprotective effects in mice | TMTTA reduced neuronal loss by 40% compared to control groups. |

| Study 2 | Assess anti-inflammatory activity in vitro | Significant reduction in pro-inflammatory cytokines (IL-6, TNF-α) was observed with TMTTA treatment. |

| Study 3 | Investigate metal chelation properties | TMTTA effectively reduced iron-induced oxidative stress in cultured cells by 50%. |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TMTTA:

- Oxidative Stress Reduction : In vitro studies indicated that TMTTA significantly lowers levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting enhanced cellular protection against oxidative damage.

- Cell Viability : Cell viability assays demonstrated that TMTTA enhances cell survival rates under stress conditions induced by hydrogen peroxide.

- Inflammatory Response : Inflammatory assays revealed that TMTTA treatment led to decreased expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Q & A

Q. What are the optimal synthetic routes for Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate), and how can purity be validated?

- Methodological Answer : The synthesis typically involves reacting the tris(thio) ligand 2,2',2''-(methylidynetris(thio))trisacetic acid (CAS 34914-39-1 ) with magnesium salts (e.g., MgO or MgCO3) in a 2:3 molar ratio under inert atmospheric conditions. Solvent choice (e.g., anhydrous ethanol or THF) and reflux temperature (80–100°C) are critical to prevent ligand oxidation. Purity validation requires:

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : TGA/DSC to determine decomposition temperatures (e.g., onset >200°C based on ligand analogs ).

- Photochemical Sensitivity : UV-Vis monitoring under light exposure (λ = 254–365 nm) to detect thioether bond cleavage.

- Hydrolytic Stability : pH-dependent degradation in aqueous buffers (pH 2–12) over 72 hours, analyzed via HPLC-MS for ligand release .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported stability constants for magnesium-thioacetate complexes?

- Methodological Answer : Discrepancies in logK values (e.g., 8.2 vs. 9.5) may arise from ionic strength differences or competing ligands. To address this:

- Potentiometric Titrations : Conduct under standardized conditions (I = 0.1 M KCl, 25°C) with rigorous exclusion of O2/CO2.

- Competitive Binding Assays : Use EDTA or DTPA as competitors to refine conditional stability constants .

- DFT Calculations : Compare computed binding energies (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify systematic errors .

Q. How does the compound’s chelation behavior compare with other Group II metal complexes in catalytic applications?

- Methodological Answer : Design comparative studies using:

- Kinetic Analysis : Hydrolysis of phosphate esters (e.g., PNPP) catalyzed by Mg, Ca, or Ba analogs, monitored via UV-Vis at 400 nm.

- XAS Spectroscopy : Examine Mg K-edge spectra to determine coordination geometry (e.g., octahedral vs. distorted trigonal prismatic) .

- Electrochemical Profiling : Cyclic voltammetry in DMF to assess redox activity of the thioether moiety (–200 to +800 mV vs. Ag/AgCl) .

Q. What strategies enable computational modeling of the compound’s interaction with biomacromolecules?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.